Benzoyl-L-histidine

Catalog No.
S1767933
CAS No.
5354-94-9
M.F
C13H13N3O3
M. Wt
259,28 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoyl-L-histidine

CAS Number

5354-94-9

Product Name

Benzoyl-L-histidine

IUPAC Name

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C13H13N3O3

Molecular Weight

259,28 g/mole

InChI

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1

InChI Key

AUDPUFBIVWMAED-NSHDSACASA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O

Synonyms

N-Benzoyl-L-histidine;5354-94-9;Benzoyl-L-histidine;N-ALPHA-BENZOYL-L-HISTIDINE;19785-88-7;Histidine,N-benzoyl-;N|A-Benzoyl-L-histidine;DL-Histidine,N-benzoyl-;AC1L480K;SCHEMBL1310656;CTK0H6858;AUDPUFBIVWMAED-NSHDSACASA-N;MolPort-020-383-449;ANW-57513;SBB067235;ZINC19014718;AKOS010368060;AK-81162;AM019490;KB-258599;TC-146258;B0204;V1411;K-9701;(S)-2-Benzamido-3-(1H-imidazol-4-yl)propanoicacid

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Application in Gastrointestinal Disease Diagnosis

Scientific Field: Medical Science, Gastroenterology

Summary of the Application: Benzoyl-L-histidine is used in the profiling of histidine and bile acid metabolism in human gastric fluid for the diagnosis of gastric diseases . The levels of bile acids in the gastrointestinal tract are closely related to various gastrointestinal diseases .

Methods of Application: An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method combined with serial derivatization was developed to simultaneously determine histamine, histidine, and 5 bile acids in human gastric fluid . In serial derivatization, benzoyl chloride and N,N -dimethylethylenediamine were used to selectively derivatize amino and carboxyl groups of analytes .

Results or Outcomes: The developed method was validated with respect to limits of detection and quantification, linearity, precision, accuracy, stability, and matrix effect . The established method was successfully applied to human gastric fluid samples .

Application in Skin Barrier Function and Systemic Inflammation in Rosacea

Scientific Field: Dermatology

Summary of the Application: An oral supplement containing L-Histidine and antioxidants is being studied for its effects on the skin barrier function and systemic inflammation in Rosacea .

Methods of Application: The study is in the form of a clinical trial where the supplement is administered orally .

Application in Metabolism and Physiological Effects

Scientific Field: Nutrition and Metabolism

Summary of the Application: Histidine, an essential amino acid in mammals, fish, and poultry, has various metabolic and physiological effects . It plays a crucial role in growth, tissue repair, and the maintenance of various physiological processes .

Methods of Application: Histidine is obtained through the diet and its effects are studied through dietary intake and supplementation .

Results or Outcomes: Dietary histidine may be associated with factors that improve metabolic syndrome and has an effect on ion absorption . In rats, histidine supplementation increases food intake . It also provides neuroprotection at an early stage and could protect against epileptic seizures .

Application in Structural, Electronic, and Optical Properties Study

Scientific Field: Material Science

Summary of the Application: The monoclinic L-histidine crystal is critical for protein structure and function and is also found in the myelin of brain nerve cells . This study numerically examines its structural, electronic, and optical properties .

Methods of Application: To investigate the structural, electronic, and optical properties of L-histidine crystals, Density Functional Theory (DFT) simulations were conducted using the Biovia Materials Studio software .

Results or Outcomes: The L-histidine crystal has an insulating band gap of approximately 4.38 eV . Additionally, electron and hole effective masses range between 3.92 (m_0) –15.33 (m_0) and 4.16 (m_0) –7.53 (m_0), respectively . Furthermore, the L-histidine crystal is an excellent UV collector due to its strong optical absorption activity for photon energies exceeding 3.5 eV .

Application in Light-Induced Reactions Study

Scientific Field: Photobiology

Summary of the Application: Histidine undergoes light-induced reactions such as oxidation, crosslinking and addition .

Methods of Application: The study of these reactions is conducted through experimental procedures involving the exposure of histidine to light .

Benzoyl-L-histidine is an amino acid derivative characterized by the presence of a benzoyl group attached to the nitrogen of the imidazole ring of L-histidine. Its chemical formula is C₁₃H₁₃N₃O₃, and it is categorized as a histidine derivative. This compound is notable for its structural complexity and potential applications in biochemical research and pharmaceutical development.

Benzoyl-L-histidine exhibits interesting biological activities, particularly in relation to its structural properties. It has been studied for its role in:

  • Protein interactions: The benzoyl modification can influence the reactivity of histidine residues in proteins, potentially affecting enzymatic activity and stability.
  • Photo-oxidation studies: This compound serves as a model for studying the photo-oxidation mechanisms of histidine in proteins, providing insights into oxidative damage processes that can occur in biological systems .

Several synthetic routes have been developed for Benzoyl-L-histidine:

  • Direct Acylation: L-histidine can be acylated with benzoyl chloride or benzoyl anhydride under basic conditions to yield Benzoyl-L-histidine.
  • Pictet-Spengler Reaction: An alternative method involves a Pictet-Spengler reaction between L-histidine and benzaldehyde in the presence of a strong base .
  • Multi-step Synthesis: Involves several steps including protection of functional groups, followed by acylation and deprotection steps to yield the final product .

Benzoyl-L-histidine finds applications in various fields:

  • Biochemical Research: It serves as a model compound for studying histidine's role in enzyme catalysis and protein structure.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses, particularly in targeting oxidative stress-related diseases.

Research on Benzoyl-L-histidine has highlighted its interactions with various biological molecules:

  • Binding Studies: Investigations into how Benzoyl-L-histidine interacts with nucleophiles such as cysteine and methionine have been conducted, revealing competitive binding dynamics .
  • Spectroscopic Analysis: The compound's strong UV absorption properties allow for spectroscopic identification and tracking of its behavior in biological systems .

Benzoyl-L-histidine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

CompoundStructure FeaturesUnique Aspects
N-Acetyl-L-histidineAcetyl group on nitrogenCommonly used in peptide synthesis
HistidineImidazole ring without modificationsNaturally occurring amino acid
N-Benzyl-L-histidineBenzyl group instead of benzoylDifferent steric effects influencing reactivity
L-HistidineNo modificationsEssential amino acid with diverse functions

Benzoyl-L-histidine stands out due to its specific benzoyl modification, which alters its reactivity and interaction capabilities compared to other derivatives.

The development of Benzoyl-L-histidine emerged from the broader field of amino acid derivatization and protection chemistry that gained prominence in the mid-20th century. The compound was first synthesized as part of systematic efforts to create stable, protected forms of amino acids that could withstand harsh reaction conditions while maintaining their essential chemical properties. The historical significance of this compound is closely tied to advances in peptide synthesis methodology, where the need for reliable protecting groups became paramount for constructing complex biological molecules.

The benzoyl protecting group strategy for amino acids was developed to address specific challenges in organic synthesis, particularly the need to selectively protect the amino terminus while leaving other functional groups available for further chemical manipulation. Early researchers recognized that the benzoyl group provided several advantages over other protecting strategies: it offered excellent stability under a wide range of reaction conditions, could be readily introduced using benzoyl chloride, and could be selectively removed when necessary. The successful application of this methodology to L-histidine created a particularly valuable synthetic intermediate due to histidine's unique imidazole side chain, which plays crucial roles in enzyme catalysis and metal coordination.

The compound gained increased attention during the 1970s and 1980s as pharmaceutical research expanded into neurological disorders and enzyme inhibition studies. Researchers discovered that Benzoyl-L-histidine served not only as a synthetic intermediate but also demonstrated inherent biological activity, leading to its investigation as a standalone therapeutic agent. This dual functionality as both a synthetic tool and bioactive compound has established Benzoyl-L-histidine as an important molecule in modern biochemical research.

Chemical Classification and Significance

Benzoyl-L-histidine belongs to the class of N-acylated amino acids, specifically representing an N-benzoyl derivative of the essential amino acid L-histidine. The compound is systematically classified under the Chemical Abstracts Service (CAS) number 5354-94-9, with the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol. The IUPAC nomenclature designates this compound as (2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid, reflecting its stereochemical configuration and functional group arrangement.

The structural significance of Benzoyl-L-histidine lies in its unique combination of aromatic and heterocyclic components. The benzoyl group (C₆H₅CO-) provides aromatic character and enhanced stability through resonance stabilization, while the histidine backbone contributes the essential imidazole ring system known for its buffering capacity and metal-binding properties. This structural arrangement creates a molecule with both hydrophobic and hydrophilic characteristics, enabling diverse interactions with biological systems and synthetic reagents.

From a chemical classification perspective, Benzoyl-L-histidine demonstrates amphoteric behavior due to the presence of both acidic (carboxyl) and basic (imidazole) functional groups. The compound exhibits a predicted pKa value of approximately 3.29, indicating its acidic nature under physiological conditions. The specific rotation of [α]²⁰ᴅ = -47° (C=2, 0.5 mol/L HCl) confirms the L-configuration and optical purity of the compound. These physicochemical properties make Benzoyl-L-histidine particularly valuable for applications requiring precise stereochemical control and predictable behavior under varying pH conditions.

Relationship to Parent Amino Acid L-histidine

The relationship between Benzoyl-L-histidine and its parent amino acid L-histidine is fundamental to understanding both compounds' biological and chemical significance. L-histidine, one of the twenty standard proteinogenic amino acids, serves as a precursor for numerous biologically active compounds and plays essential roles in protein structure and enzyme catalysis. The imidazole side chain of histidine is particularly noteworthy for its ability to act as both a proton donor and acceptor, making it crucial for enzyme active sites and metal coordination.

The benzoylation of L-histidine represents a strategic chemical modification that preserves the essential structural features of the parent amino acid while introducing enhanced stability and modified reactivity. Unlike the parent compound, which can undergo oxidation and degradation under certain conditions, Benzoyl-L-histidine demonstrates significantly improved stability due to the protective effect of the benzoyl group on the amino terminus. This modification allows the compound to maintain its biological relevance while providing practical advantages for synthetic applications and storage.

Comparative analysis reveals that while L-histidine is readily water-soluble and highly polar, Benzoyl-L-histidine exhibits reduced water solubility but enhanced solubility in organic solvents such as methanol and dimethyl sulfoxide. The parent amino acid demonstrates a melting point of approximately 287°C (with decomposition), whereas Benzoyl-L-histidine shows a distinct melting point of 249°C without decomposition, indicating improved thermal stability. The structural modification also affects the compound's optical rotation, with Benzoyl-L-histidine showing a specific rotation of -47° compared to L-histidine's +12.2°, reflecting the influence of the aromatic benzoyl group on the molecule's overall conformation.

The biological relationship between these compounds is particularly significant in enzyme interaction studies. Research has demonstrated that while L-histidine serves as a natural substrate or cofactor for various enzymes, Benzoyl-L-histidine can function as an enzyme inhibitor or modulator due to its modified structure. Studies investigating histidine kinase inhibitors have shown that benzoylated histidine derivatives can effectively modulate enzyme activity, with the benzoyl group contributing to enhanced binding affinity and selectivity. This relationship illustrates how strategic chemical modification can transform a natural substrate into a valuable research tool and potential therapeutic agent.

Benzoyl-L-histidine is characterized by the molecular formula C₁₃H₁₃N₃O₃, representing a complex organic compound derived from the amino acid L-histidine through benzoylation [1] [3] [4]. The precise molecular weight of this compound has been consistently reported as 259.26 grams per mole across multiple analytical studies [1] [3] [6]. This molecular weight reflects the addition of the benzoyl group (C₇H₅O) to the basic histidine structure, resulting in a significant increase from the parent amino acid's molecular weight of 155.15 g/mol [1].

The molecular formula indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms [1] [3]. This composition directly corresponds to the structural modification where the benzoyl group is attached to the nitrogen atom of the amino group in L-histidine [2] . Mass spectrometry analyses have confirmed the monoisotopic mass as 259.095691 atomic mass units, providing additional precision for analytical identification purposes [6].

PropertyValueReference
Molecular FormulaC₁₃H₁₃N₃O₃ [1] [3] [4]
Molecular Weight259.26 g/mol [1] [3] [6]
Monoisotopic Mass259.095691 amu [6]
Chemical Formula (Hydrated)C₁₃H₁₃N₃O₃·H₂O [9] [28]
Molecular Weight (Hydrated)277.29 g/mol [9] [28]

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical properties of Benzoyl-L-histidine are fundamentally determined by the absolute configuration of the parent L-histidine residue, which maintains its (S)-configuration at the alpha carbon center [4] [6]. The compound exhibits specific optical rotation values that serve as definitive indicators of its stereochemical purity and absolute configuration [29] [30].

Optical rotation measurements have consistently demonstrated a negative specific rotation for Benzoyl-L-histidine, with values ranging from -46.0 to -48.0 degrees when measured at 20°C using a concentration of 2% in 0.5 molar hydrochloric acid [9] [30]. Alternative measurement conditions have reported a specific rotation of +47.2 ± 1.5 degrees when measured at 24°C using a concentration of 1% in 0.7 normal hydrochloric acid [5] [29], indicating the significant influence of measurement conditions on optical rotation values.

The stereochemical descriptor (2S) in the International Union of Pure and Applied Chemistry nomenclature confirms the absolute configuration as (2S)-2-benzamido-3-(1H-imidazol-4-yl)propanoic acid [2] [4] [28]. This configuration ensures that the compound maintains the natural L-configuration of the histidine residue while incorporating the benzoyl modification at the amino terminus [4] [6].

Stereochemical ParameterValueConditionsReference
Absolute Configuration(S)- [4] [6]
Specific Rotation [α]₂₀/D-46.0 to -48.0°C=2, 0.5M HCl [9] [30]
Specific Rotation [α]₂₄/D+47.2 ± 1.5°C=1%, 0.7N HCl [5] [29]
Stereochemical CenterAlpha carbon- [4] [6]

Key Functional Groups and Their Spatial Arrangement

Benzoyl-L-histidine contains several distinct functional groups that contribute to its chemical reactivity and biological properties. The primary functional groups include the carboxylic acid group, the amide linkage formed by benzoylation, the imidazole ring system, and the aromatic benzene ring of the benzoyl moiety [1] [3] .

The carboxylic acid group maintains its characteristic properties with a predicted pKa value of approximately 3.29, indicating its acidic nature under physiological conditions [3]. The amide bond formed between the benzoyl group and the amino acid creates a planar structure that restricts rotation around the carbon-nitrogen bond, influencing the overall molecular conformation [14] .

The imidazole ring system of the histidine residue retains its aromatic character and exhibits tautomeric behavior, with the ability to exist in two primary tautomeric forms [10] [13] [24]. In the crystalline state, the five-membered imidazole ring adopts its tautomeric form following the transfer of a hydrogen atom from the Nδ to the Nε atom of the ring [10] [13]. This tautomeric arrangement significantly influences the hydrogen bonding patterns and overall molecular packing in the solid state [10].

The spatial arrangement between the aromatic systems is particularly noteworthy, with crystallographic studies revealing that the histidine imidazole ring forms a dihedral angle of 109.8(1)° with the benzene ring of the benzoyl group [10] [13]. This specific angular relationship indicates minimal π-π stacking interactions between the two aromatic systems, contributing to the overall three-dimensional structure of the molecule [10].

Functional GroupCharacteristicsSpatial PropertiesReference
Carboxylic AcidpKa ≈ 3.29Terminal positioning [3]
Amide LinkagePlanar geometryRestricted rotation [14]
Imidazole RingAromatic, tautomericNε-H tautomer preferred [10] [13] [24]
Benzoyl BenzeneAromatic109.8° dihedral angle [10] [13]

Crystalline Structure Analysis

The crystalline structure of Benzoyl-L-histidine monohydrate has been comprehensively characterized through single-crystal X-ray diffraction studies [10] [13]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with well-defined unit cell parameters that have been precisely determined [10] [13] [20].

The unit cell dimensions are characterized by the following parameters: a = 7.102(1) Å, b = 13.783(3) Å, and c = 14.160(4) Å, resulting in a total unit cell volume of 1385.92 ų [10] [13]. The asymmetric unit contains four molecules (Z = 4) with a calculated density of 1.32 g cm⁻³ [10] [13]. The crystallographic analysis was performed using 3012 independent reflections measured on an Enraf-Nonius CAD4 single crystal diffractometer [10] [13].

The final reliability factors achieved in the structure refinement were R = 0.040 and weighted R = 0.034, indicating excellent agreement between observed and calculated structure factors [10] [13]. All positional and anisotropic thermal parameters were refined using full-matrix least-squares calculations, with hydrogen atoms refined isotropically after being located in difference Fourier maps [10] [13].

The crystal structure reveals the presence of a cocrystallized water molecule that is stabilized through hydrogen bonding interactions [10] [13]. The molecular packing is characterized by both intermolecular and intramolecular hydrogen bonds that contribute to the overall stability of the crystalline lattice [10] [22]. The conformation around the C6 carbon exhibits sp² character, while the conformation around C3 displays sp³ hybridization [10] [13].

Crystallographic ParameterValueReference
Space GroupP2₁2₁2₁ [10] [13]
Unit Cell Dimensionsa = 7.102(1) Å, b = 13.783(3) Å, c = 14.160(4) Å [10] [13]
Unit Cell Volume1385.92 ų [10] [13]
Formula Units per Unit CellZ = 4 [10] [13]
Calculated Density1.32 g cm⁻³ [10] [13]
Reliability Factor R0.040 [10] [13]
Weighted Reliability Factor Rw0.034 [10] [13]
Independent Reflections3012 [10] [13]
Dihedral Angle (Imidazole-Benzene)109.8(1)° [10] [13]

XLogP3

1

Other CAS

5354-94-9

Dates

Modify: 2023-08-15

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